molecular formula C18H20O5 B13419680 (R)-O-isobutyroyllomatin

(R)-O-isobutyroyllomatin

Cat. No.: B13419680
M. Wt: 316.3 g/mol
InChI Key: PKHNHXIOSSYBJU-CQSZACIVSA-N
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Description

®-O-isobutyroyllomatin is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O-isobutyroyllomatin typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the intermediate compounds formed during the synthesis.

Industrial Production Methods

On an industrial scale, the production of ®-O-isobutyroyllomatin may involve more efficient and scalable methods. These can include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures that the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

®-O-isobutyroyllomatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: ®-O-isobutyroyllomatin can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

The reactions involving ®-O-isobutyroyllomatin typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-O-isobutyroyllomatin has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: ®-O-isobutyroyllomatin is used in the production of fine chemicals and pharmaceuticals, where its specific stereochemistry is crucial for the desired activity.

Mechanism of Action

The mechanism by which ®-O-isobutyroyllomatin exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-O-isobutyroyllomatin: The enantiomer of ®-O-isobutyroyllomatin, which has different biological activities due to its opposite stereochemistry.

    O-isobutyroyllomatin: The racemic mixture containing both ® and (S) forms.

    Other chiral lactones: Compounds with similar structures but different substituents or stereochemistry.

Uniqueness

®-O-isobutyroyllomatin is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it a valuable compound in research and industrial applications where stereochemistry is crucial.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] 2-methylpropanoate

InChI

InChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3/t14-/m1/s1

InChI Key

PKHNHXIOSSYBJU-CQSZACIVSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Canonical SMILES

CC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Origin of Product

United States

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